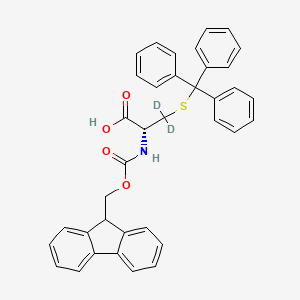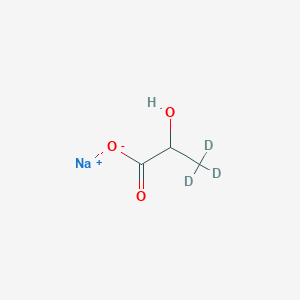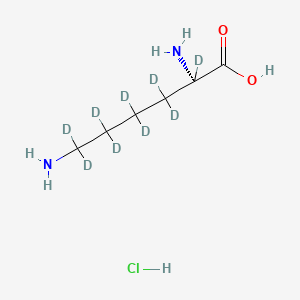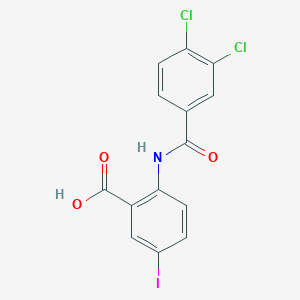
Peniterphenyl A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peniterphenyl A is a natural product derived from a deep-sea Penicillium species. It is a member of the p-terphenyl family and has shown significant antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1/2). This compound has garnered attention due to its unique mechanism of action and potential as a lead compound for antiviral drug development .
Vorbereitungsmethoden
Peniterphenyl A is typically isolated from the fermentation broth of the deep-sea-derived Penicillium species SCSIO41030. The isolation process involves several steps, including solvent extraction, chromatographic separation, and purification using high-performance liquid chromatography (HPLC). The structure of this compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).
Analyse Chemischer Reaktionen
Peniterphenyl A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions are quinones, hydroquinones, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Peniterphenyl A has several scientific research applications:
Chemistry: It serves as a model compound for studying the chemical behavior of p-terphenyl derivatives.
Biology: this compound is used to study the interaction between small molecules and viral proteins.
Medicine: Due to its antiviral properties, this compound is being investigated as a potential therapeutic agent against HSV-1/2.
Industry: This compound and its derivatives are explored for their potential use in the development of antiviral coatings and materials
Wirkmechanismus
Peniterphenyl A exerts its antiviral effects by directly interacting with the envelope glycoprotein D of HSV-1/2. This interaction interferes with the virus’s ability to adsorb and fuse with the host cell membrane, thereby blocking viral entry into the cells. This mechanism is distinct from that of nucleoside analogues like acyclovir, which inhibit viral DNA replication .
Vergleich Mit ähnlichen Verbindungen
Peniterphenyl A is unique among p-terphenyl derivatives due to its specific interaction with viral glycoprotein D. Similar compounds include:
Peniterphenyl B: Another p-terphenyl derivative with a 4,5-diphenyl-substituted 2-pyrone structure.
Sulochrin: A related compound with antiviral properties but different structural features.
Other p-terphenyl derivatives: These compounds also exhibit antiviral activity but may have different mechanisms of action and target different viral proteins
This compound stands out due to its low cytotoxicity and high specificity for HSV-1/2, making it a promising candidate for further development as an antiviral agent.
Eigenschaften
Molekularformel |
C19H14O6 |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-2-methoxydibenzofuran-1,7,8-triol |
InChI |
InChI=1S/C19H14O6/c1-24-19-11(9-2-4-10(20)5-3-9)7-16-17(18(19)23)12-6-13(21)14(22)8-15(12)25-16/h2-8,20-23H,1H3 |
InChI-Schlüssel |
FLAPMGRYQNUMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1C3=CC=C(C=C3)O)OC4=CC(=C(C=C42)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


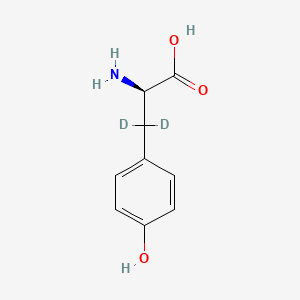
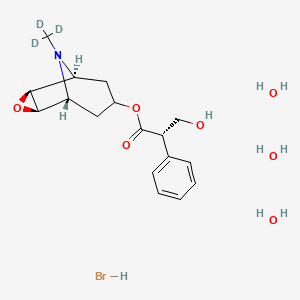

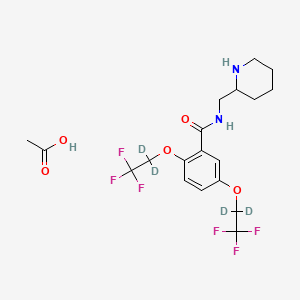
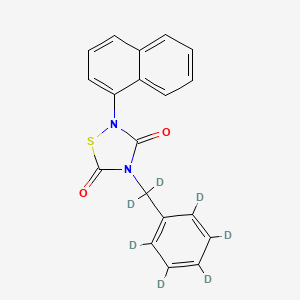
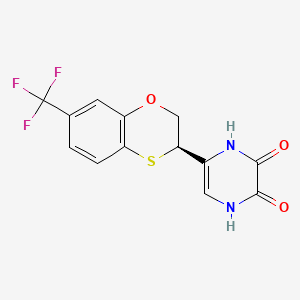
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
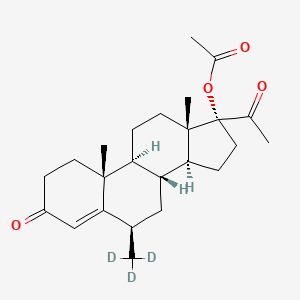
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
